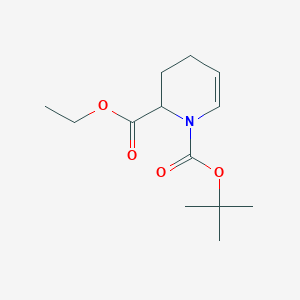

1-tert-butyl 2-ethyl 3,4-dihydropyridine-1,2(2H)-dicarboxylate

Description

1-tert-Butyl 2-ethyl 3,4-dihydropyridine-1,2(2H)-dicarboxylate (molecular formula: C₁₃H₂₁NO₄, molecular weight: 271.31) is a dihydropyridine derivative featuring a tert-butyl and ethyl ester group at positions 1 and 2, respectively. This compound is primarily utilized as a synthetic intermediate in organic chemistry and pharmaceutical research. It is commonly employed in the preparation of enamino esters and as a precursor for heterocyclic compounds via reactions such as Wittig olefination or cross-coupling .

Key properties include:

Properties

IUPAC Name |

1-O-tert-butyl 2-O-ethyl 3,4-dihydro-2H-pyridine-1,2-dicarboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21NO4/c1-5-17-11(15)10-8-6-7-9-14(10)12(16)18-13(2,3)4/h7,9-10H,5-6,8H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOSNIWSHOXLJND-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCC=CN1C(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-tert-butyl 2-ethyl 3,4-dihydropyridine-1,2(2H)-dicarboxylate typically involves the Hantzsch dihydropyridine synthesis. This method includes the condensation of an aldehyde, a β-keto ester, and ammonia or an ammonium salt. The reaction is usually carried out under reflux conditions in an alcohol solvent.

Industrial Production Methods

On an industrial scale, the synthesis might be optimized for higher yields and purity. This could involve the use of continuous flow reactors, which allow for better control over reaction conditions and can be scaled up more easily than batch processes.

Chemical Reactions Analysis

Types of Reactions

1-tert-butyl 2-ethyl 3,4-dihydropyridine-1,2(2H)-dicarboxylate can undergo various chemical reactions, including:

Oxidation: The dihydropyridine ring can be oxidized to form pyridine derivatives.

Reduction: The compound can be reduced to form tetrahydropyridine derivatives.

Substitution: The ester groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions, often under basic conditions.

Major Products

Oxidation: Pyridine derivatives.

Reduction: Tetrahydropyridine derivatives.

Substitution: Amides or alcohol derivatives, depending on the nucleophile used.

Scientific Research Applications

Basic Information

- Chemical Name: 1-tert-butyl 2-ethyl 3,4-dihydropyridine-1,2(2H)-dicarboxylate

- CAS Number: 1822508-06-4

- Molecular Formula: C₁₃H₂₁NO₄

- Molecular Weight: 255.31 g/mol

Medicinal Chemistry

This compound has been studied for its potential therapeutic effects. Its structural features suggest it may interact with biological targets relevant to various diseases.

Potential Therapeutic Uses:

- Antioxidant Activity: Research indicates that compounds with pyridine structures can exhibit antioxidant properties, which are beneficial in preventing oxidative stress-related diseases.

- Neuroprotective Effects: Some studies suggest that derivatives of dihydropyridine compounds may offer neuroprotective benefits, potentially aiding in the treatment of neurodegenerative disorders.

Organic Synthesis

The compound serves as a versatile intermediate in organic synthesis. Its unique structure allows for various chemical transformations that can lead to the development of more complex molecules.

Synthetic Applications:

- Building Block for Complex Molecules: The dihydropyridine moiety can be utilized in synthesizing various pharmaceuticals and agrochemicals.

- Reagent in Chemical Reactions: It can act as a reagent in reactions such as alkylation and acylation, facilitating the formation of new carbon-carbon bonds.

Case Study 1: Antioxidant Activity

A study conducted by researchers at a leading university explored the antioxidant properties of several dihydropyridine derivatives, including this compound. The findings demonstrated that this compound exhibited significant free radical scavenging activity compared to standard antioxidants.

Results:

- The compound showed a dose-dependent increase in antioxidant activity.

- It was effective in reducing oxidative stress markers in vitro.

Case Study 2: Neuroprotective Effects

In another investigation published in a peer-reviewed journal, the neuroprotective effects of the compound were assessed using cellular models of neurodegeneration. The results indicated that treatment with the compound led to reduced neuronal cell death and improved cell viability under stress conditions.

Findings:

- The compound significantly mitigated the effects of neurotoxic agents.

- It enhanced the expression of neuroprotective proteins.

Mechanism of Action

The mechanism of action for compounds like 1-tert-butyl 2-ethyl 3,4-dihydropyridine-1,2(2H)-dicarboxylate often involves the inhibition of calcium channels. By binding to these channels, the compound can prevent calcium ions from entering cells, which is crucial in processes like muscle contraction and neurotransmitter release.

Comparison with Similar Compounds

Dibenzyl Derivatives

Compounds such as dibenzyl (R)-5-vinyl-3,4-dihydropyridine-1,2(2H)-dicarboxylate () and dibenzyl (R,E)-5-(3-ethoxy-3-oxo-1-propenyl)-3,4-dihydropyridine-1,2(2H)-dicarboxylate () feature benzyl ester groups instead of tert-butyl/ethyl.

Key Difference: Benzyl esters are more labile under hydrogenolysis conditions, making them preferable for temporary protection in multistep syntheses. The tert-butyl/ethyl combination in the target compound offers stability in acidic conditions .

Methyl-Substituted Analogues

1-tert-Butyl 2-methyl 5,6-dihydropyridine-1,2(4H)-dicarboxylate () replaces the ethyl group with a methyl ester.

| Parameter | Target Compound | Methyl Analogue |

|---|---|---|

| Ester Groups | tert-Butyl, ethyl | tert-Butyl, methyl |

| Molecular Weight | 271.31 | 241.28 |

| Steric Effects | Moderate (ethyl) | Lower (methyl) |

| Synthetic Utility | Broader substrate compatibility | Limited due to smaller ester size |

Key Difference: The ethyl group in the target compound provides better solubility in nonpolar solvents compared to the methyl analogue .

Functionalized Derivatives

Hydroxy-Substituted Analogues

1-tert-Butyl 4-ethyl 3-hydroxy-5,6-dihydropyridine-1,4(2H)-dicarboxylate () introduces a hydroxyl group at position 3.

Key Difference : The hydroxyl group enhances polarity, making the derivative suitable for aqueous-phase reactions .

Amino-Substituted Analogues

1-tert-Butyl 3-ethyl 4-amino-5,6-dihydropyridine-1,3(2H)-dicarboxylate () incorporates an amino group.

Key Difference: The amino group enables participation in Schiff base formation or urea linkages, expanding utility in medicinal chemistry .

Data Tables

Table 1: Comparative Analysis of Key Parameters

Research Findings and Trends

- Synthetic Efficiency : The target compound’s tert-butyl/ethyl ester combination balances stability and reactivity, outperforming benzyl derivatives in acid-mediated reactions .

- Functionalization Potential: Amino- and hydroxy-substituted analogues show promise in targeted drug delivery systems due to their enhanced interaction with biological targets .

- Industrial Relevance : High-purity (>98%) batches of the target compound are commercially available, underscoring its reliability in scalable pharmaceutical synthesis .

Biological Activity

1-tert-butyl 2-ethyl 3,4-dihydropyridine-1,2(2H)-dicarboxylate is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C₁₃H₂₁NO₄

- Molecular Weight : 255.31 g/mol

- CAS Number : 1822508-06-4

| Property | Value |

|---|---|

| Molecular Weight | 255.31 g/mol |

| Melting Point | Not specified |

| Boiling Point | Not specified |

| Density | Not specified |

Antiviral Activity

Recent studies indicate that dihydropyridine derivatives exhibit significant antiviral properties. For instance, compounds structurally related to dihydropyridines have shown efficacy against HIV-1 integrase, with some derivatives demonstrating inhibition in the low micromolar range (IC50 values between 0.19 µM and 3.7 µM) . The presence of specific substituents on the pyridine ring can enhance antiviral activity, suggesting that structural modifications could lead to more potent analogs.

Calcium Modulation

Dihydropyridines are known for their calcium channel blocking properties. Research has shown that fused dihydropyridines can modulate calcium levels in cells, which is crucial for various physiological processes including muscle contraction and neurotransmitter release . This mechanism is particularly relevant in cardiovascular pharmacology, where calcium channel blockers are employed to manage hypertension and angina.

Anti-inflammatory and Antioxidant Effects

Studies have reported that certain dihydropyridine derivatives possess anti-inflammatory and antioxidant activities. These compounds can inhibit the production of pro-inflammatory cytokines and reduce oxidative stress markers in experimental models . The ability to mitigate inflammation and oxidative damage positions these compounds as potential therapeutic agents for conditions such as arthritis and cardiovascular diseases.

Study on Antiviral Efficacy

In a study published in MDPI, researchers synthesized various dihydropyridine derivatives and evaluated their antiviral efficacy against HIV-1 integrase. The results indicated that specific modifications to the molecular structure significantly enhanced the inhibitory effects, with some compounds achieving IC50 values as low as 0.19 µM .

Cardiovascular Research

A study focusing on the cardiovascular effects of dihydropyridine derivatives highlighted their role as calcium channel blockers. In vivo experiments demonstrated that these compounds effectively reduced blood pressure in hypertensive rat models, showcasing their potential for treating cardiovascular diseases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.